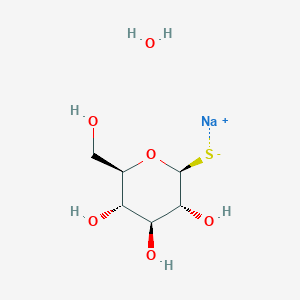

Beta-D-thioglucose sodium salt hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Beta-D-thioglucose sodium salt hydrate is a chemical compound with the CAS Number 255818-98-5 . It is used in research and to treat rheumatoid arthritis . The biological mechanism is unknown . It is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles, and potentially useful synthetic reagent .

Molecular Structure Analysis

The molecular formula of this compound is C6H13NaO6S . Its molecular weight is 236.22 g/mol . The compound is a solid under normal conditions .Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . It has a molecular weight of 236.22 g/mol . The compound has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 7 . Its topological polar surface area is 92.2 Ų .Wissenschaftliche Forschungsanwendungen

Battery Technology and Energy Storage

One significant area of application for Beta-D-thioglucose sodium salt hydrate and related compounds is in the development of sodium and sodium-ion batteries. These batteries are considered for high-energy storage solutions due to the high Na+ ion conductivity in β-Al2O3. This conductivity has paved the way for the use of sodium/sulfur and sodium/NiCl2 batteries in load leveling and electrical vehicles. Research in this area aims to address the need for renewable energy storage solutions by exploring materials that satisfy criteria such as lifetime, power, price, and material availability, with sodium ion batteries being a promising candidate (Delmas, 2018).

Material Science and Chemical Engineering

In material science, the study of salt hydrates, including those related to this compound, has focused on their use as phase change materials for thermal energy storage. Enhancements in the stability and thermal conductivity of salt hydrates are critical for their application in energy systems. Research in this field reviews various techniques to mitigate phase separation and improve thermal conductivity, addressing challenges such as poor cycling stability, large supercooling, and low thermal conductivity. These studies are essential for the development of more efficient and sustainable energy storage systems (Kumar et al., 2019).

Crystal Structure and Kinetics

Investigations into the crystal structures of alkali metal salts of thioglucose have provided insights into the coordination behavior of these compounds. For instance, the crystal structure of potassium 1-thio-β-D-glucoside monohydrate showcases how thioglucoside anions coordinate to potassium ions, forming a three-dimensional polymeric structure. This research offers a deeper understanding of the molecular interactions and structural properties of these compounds, which could have implications for their use in various applications, including as hydrate promoters or inhibitors in gas hydrate formation (Yoshinari, Kitani, & Konno, 2012).

Wirkmechanismus

Target of Action

Beta-D-thioglucose sodium salt hydrate, also known as 1-Thio-beta-D-glucose sodium salt hydrate, is a derivative of glucose .

Mode of Action

This compound forms a hydrophilic self-assembled monolayer with metal, stabilizes the lipid bilayer, and protects proteins from denaturation . It is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles .

Result of Action

It is known that the compound can stabilize the lipid bilayer and protect proteins from denaturation .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S.Na.H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;/h2-10,12H,1H2;;1H2/q;+1;/p-1/t2-,3-,4+,5-,6+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVTYEYRNBRYMM-UZUGEDCSSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3119762.png)

![3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one](/img/structure/B3119794.png)

![Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3119795.png)

![3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole](/img/structure/B3119840.png)

![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3119843.png)